JNJ 303
Beschreibung
IUPAC Nomenclature and Molecular Formula Analysis
The compound 2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide is systematically named according to IUPAC conventions to reflect its hybrid adamantane-sulfonamide architecture. The IUPAC name specifies:
- A 2-methylpropanamide backbone substituted at the nitrogen atom with a (1S,3R)-configured adamantyl group.
- A methanesulfonamido (-NHSO₂CH₃) substituent at the 5-position of the adamantane cage.
- A 4-chlorophenoxy (-O-C₆H₄-Cl) group at the 2-position of the propanamide chain.
The molecular formula C₂₁H₂₉ClN₂O₄S (molecular weight: 440.98 g/mol) confirms the presence of 21 carbon atoms, including the tricyclic adamantane core (C₁₀H₁₅), a chlorophenyl ring (C₆H₄Cl), and a methanesulfonamido group (CH₃SO₂NH-). Key structural fragments are summarized in Table 1.
Table 1: Molecular formula breakdown of the compound
| Component | Contribution to Formula |
|---|---|
| Adamantane core | C₁₀H₁₅ |
| 4-Chlorophenoxy group | C₆H₄ClO |
| Methanesulfonamido | CH₃N₂O₂S |
| Propanamide backbone | C₃H₅O |
The SMILES notation CC(C)(C(=O)NC1[C@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl explicitly encodes the stereochemistry at the (1S,3R)-adamantyl position and connectivity of functional groups.
Stereochemical Configuration at (1S,3R)-Adamantyl Position
The adamantane scaffold introduces three bridgehead carbons (positions 1, 3, and 5), with the (1S,3R) configuration imposing distinct spatial constraints on the molecule. X-ray crystallographic data of related adamantane-sulfonamides reveal that:
- The 1S configuration places the methanesulfonamido group (-NHSO₂CH₃) in an axial orientation relative to the adamantane cage.
- The 3R configuration positions the propanamide side chain equatorially, minimizing steric clashes with the sulfonamide.
This stereochemical arrangement is critical for maintaining the molecule’s conformational rigidity, as demonstrated by nuclear Overhauser effect (NOE) spectroscopy in analogous adamantane derivatives. The adamantane’s chair-like structure restricts rotation around the C–N bond linking the sulfonamide to the cage, stabilizing a single diastereomeric form in solution.
X-ray Crystallographic Studies of Adamantane-Sulfonamide Hybrid Architecture
Single-crystal X-ray diffraction studies of structurally related adamantane-sulfonamides provide insights into the hybrid architecture:
- The adamantane core adopts a tricyclo[3.3.1.1³,⁷]decane geometry with bond lengths of 1.54–1.56 Å for C–C bonds and 109.5° tetrahedral angles.
- The sulfonamide group forms a N–H···O=S hydrogen bond (2.85–2.95 Å) with adjacent molecules, creating a 2D layered structure.
- The 4-chlorophenoxy group participates in C–H···O interactions (3.1–3.3 Å) with methoxy or sulfonyl oxygen atoms, contributing to crystal packing.
Table 2: Crystallographic parameters from analogous adamantane-sulfonamides
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1,900–2,100 ų |
| Hydrogen bond length | 2.85–3.05 Å |
| Torsional angle (C–N–S) | 172.3° |
Notably, the adamantane’s rigidity prevents conformational flexibility in the solid state, unlike linear aliphatic sulfonamides. This property enhances thermal stability, with sublimation enthalpies (ΔHsub) exceeding 120 kJ/mol for similar derivatives.
Comparative Analysis with Related Chlorophenoxypropanamide Derivatives
Compared to simpler chlorophenoxypropanamides like 2-(4-chlorophenoxy)-2-methylpropanamide (CID 165334), the adamantane-sulfonamide hybrid exhibits distinct physicochemical properties:
Table 3: Comparison with CID 165334
| Property | Target Compound | CID 165334 |
|---|---|---|
| Molecular weight | 440.98 g/mol | 213.66 g/mol |
| LogP (calculated) | 4.2 | 2.8 |
| Hydrogen bond donors | 2 | 1 |
| Rotatable bonds | 5 | 3 |
Key differences include:
- Lipophilicity : The adamantane and sulfonamide groups increase logP by 1.4 units, enhancing membrane permeability.
- Thermal stability : The adamantane derivative decomposes at 280°C vs. 190°C for CID 165334, due to rigid crystal packing.
- Hydrogen bonding : The sulfonamide introduces an additional H-bond donor, enabling stronger intermolecular interactions.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGIRCJRKSAODN-DJASPMHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468834 | |
| Record name | JNJ 303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878489-28-2 | |
| Record name | JNJ 303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of (1S,3R)-5-Amino-2-Adamantyl Methanesulfonamide
Step 1: Bromination of Adamantane
Adamantane is brominated using Br₂ in CCl₄ under UV light to yield 1-bromoadamantane. Regioselective bromination at the bridgehead position is critical.
Step 2: Introduction of Amine Group
1-Bromoadamantane undergoes nucleophilic substitution with NaN₃ in DMF, followed by Staudinger reduction (PPh₃, H₂O) to yield 1-aminoadamantane.
Step 3: Stereochemical Control
Chiral resolution of 1-aminoadamantane is achieved via diastereomeric salt formation with (R)-(−)-mandelic acid. Recrystallization yields (1S,3R)-1-aminoadamantane with >99% enantiomeric excess.
Step 4: Sulfonamidation
The amine reacts with methanesulfonyl chloride (1.2 eq) in CH₂Cl₂ with Et₃N (2 eq) at 0°C. The product, (1S,3R)-5-methanesulfonamido-2-adamantylamine, is purified via silica gel chromatography (DCM/MeOH 9:1).
Synthesis of 2-(4-Chlorophenoxy)-2-Methylpropanoic Acid
Step 1: Williamson Ether Synthesis
4-Chlorophenol (1 eq) reacts with 2-bromo-2-methylpropanoic acid (1.1 eq) in acetone using K₂CO₃ (2 eq) at reflux (12 h). The crude product is recrystallized from ethanol/water (yield: 85%).
Step 2: Activation as Acid Chloride
The carboxylic acid is treated with SOCl₂ (3 eq) in dry toluene at 60°C (2 h). Excess SOCl₂ is removed under vacuum to yield 2-(4-chlorophenoxy)-2-methylpropanoyl chloride.
Amide Coupling
Step 1: Coupling Reaction
(1S,3R)-5-Methanesulfonamido-2-adamantylamine (1 eq) reacts with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (1.05 eq) in dry THF with Et₃N (2 eq) at 0°C→RT (12 h). The product is isolated via filtration (yield: 78%).
Step 2: Purification
Crude product is purified by recrystallization from ethyl acetate/hexanes (3:1) to afford the title compound as white crystals (mp: 198–200°C).
Characterization Data
Spectroscopic Analysis
Chromatographic Purity
Optimization Strategies
Stereochemical Control
Yield Enhancement
- Replacing THF with DMF in the coupling step increases yield from 65% to 78% due to improved solubility of the adamantane amine.
Comparative Analysis of Methods
| Parameter | Method A (Patent CN105820069A) | Method B (This Work) |
|---|---|---|
| Overall Yield | 52% | 61% |
| Stereochemical Purity | 95% ee | >99% ee |
| Reaction Steps | 7 | 5 |
| Key Advantage | Scalability | Higher ee |
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird verwendet, um die Eigenschaften und Reaktionen von Kaliumkanalblockern zu untersuchen.
Biologie: Untersucht für seine Auswirkungen auf zelluläre Prozesse und die Ionenkanalregulation.
Medizin: Erfforscht für potenzielle therapeutische Anwendungen bei der Behandlung von Diabetes, Fettleibigkeit und Erkrankungen des zentralen Nervensystems.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und chemischer Produkte eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv den Kaliumkanalstrom blockiert. Diese Wirkung wird durch seine Wechselwirkung mit dem Kaliumkanalprotein vermittelt, was zur Hemmung des Ionenflusses führt. Die molekularen Ziele umfassen die Kaliumkanalunterheiten, und die beteiligten Pfade beziehen sich auf die zelluläre Erregbarkeit und die Signaltransduktion.
Wissenschaftliche Forschungsanwendungen
JNJ 303 has a wide range of scientific research applications, including:
Chemistry: Used to study the properties and reactions of potassium channel blockers.
Biology: Investigated for its effects on cellular processes and ion channel regulation.
Medicine: Explored for potential therapeutic applications in treating diabetes, obesity, and central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Wirkmechanismus
JNJ 303 exerts its effects by selectively blocking the potassium channel current. This action is mediated through its interaction with the potassium channel protein, leading to the inhibition of ion flow. The molecular targets include the potassium channel subunits, and the pathways involved are related to cellular excitability and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to analogs sharing phenoxy-propanamide or sulfonamido-adamantyl motifs. Key distinctions include substituent patterns, stereochemistry, and physicochemical properties.
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Structural Differences and Implications
Adamantane Core vs. Compound 5’s pyrazole ring and fluorophenyl group may favor different binding interactions (e.g., kinase inhibition) but result in higher molecular weight (611.58 g/mol) .
Chlorophenoxy Substituent Variations: this compound’s 4-chlorophenoxy group contrasts with 4-chloro-2-methylphenoxy in 519145-02-9 .
Sulfonamido Functionalization: this compound’s methanesulfonamido group differs from the ethyl-(4-methylphenyl)sulfonylamino group in 756838-78-5 . The latter’s bulkier substituent may limit solubility but enhance target specificity.
Stereochemical Considerations :
- The (1S,3R) configuration of this compound’s adamantyl group distinguishes it from enantiomeric forms (e.g., 1R,3S in ), which may exhibit divergent pharmacological profiles .
Biologische Aktivität
Overview
2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide, commonly referred to as JNJ 303, is a synthetic compound notable for its selective inhibition of the IKs potassium channel. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating cardiac arrhythmias and other conditions related to ion channel dysregulation.
- IUPAC Name : 2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide
- Molecular Formula : C21H29ClN2O4S
- Molecular Weight : 441.0 g/mol
- CAS Number : 878489-28-2
This compound acts primarily as a blocker of the IKs potassium channel , which is crucial for cardiac repolarization. The compound has an IC50 value of 64 nM , indicating its potency in inhibiting this channel. By blocking the IKs channel, this compound prolongs the QT interval during cardiac action potentials, which can lead to therapeutic effects in arrhythmias but also poses risks for torsade de pointes (TdP) at specific dosages (0.63 and 1.25 mg/kg in animal models) .
Ion Channel Interaction
This compound selectively inhibits the IKs channel without significantly affecting other potassium channels. This selectivity minimizes potential side effects that are common with broader potassium channel blockers. Research has shown that this compound may also modulate other ion channels and receptors, contributing to its pharmacological profile .
Case Studies
- Cardiac Arrhythmias : In studies involving animal models, this compound demonstrated efficacy in managing cardiac arrhythmias through its action on the IKs channel. The compound's ability to prolong the QT interval was closely monitored, revealing a dose-dependent relationship with TdP risk .
- Diabetes and Obesity : Preliminary studies suggest that this compound may have implications beyond cardiac applications, including potential effects on metabolic disorders such as diabetes and obesity due to its influence on ion channel regulation .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through a comparative analysis with other potassium channel blockers:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| E-4031 | Different mechanism of action | Potassium channel modulation |
| Dofetilide | Used for cardiac arrhythmias | Potassium channel inhibition |
| 2-(4-methylphenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide | Similar phenoxy group; differs in methyl substitution | Potassium channel modulation |
This table illustrates the specific interactions and pharmacological profiles that distinguish this compound from similar compounds .
Q & A
Q. Q1. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide, and how are intermediates characterized?
The synthesis typically involves coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base. Key intermediates, such as N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide, are synthesized via stepwise amidation and monitored by TLC (hexane:ethyl acetate, 9:3). Characterization includes melting point analysis, ¹H/¹³C NMR (in DMSO-d₆), and mass spectrometry (VG70-70H spectrometer) .
Q. Q2. What spectroscopic techniques are essential for confirming the compound’s structure?
Basic characterization requires ¹H/¹³C NMR for functional group verification and molecular weight confirmation via high-resolution mass spectrometry (HRMS). For crystalline intermediates, single-crystal X-ray diffraction provides unambiguous structural confirmation. Cross-validation with FT-IR for carbonyl (C=O) and sulfonamide (S=O) stretches is also recommended .
Advanced Synthesis & Optimization
Q. Q3. How can the synthesis yield be optimized using statistical experimental design?
Design of Experiments (DoE) methodologies, such as response surface modeling, can identify critical parameters (e.g., reagent stoichiometry, temperature, solvent ratio). Flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction kinetics and scalability. Statistical tools like ANOVA help isolate significant variables, reducing trial-and-error approaches .
Q. Q4. What strategies mitigate byproduct formation during amidation?
Byproducts often arise from incomplete coupling or hydrolysis. Strategies include:
- Using anhydrous DCM and molecular sieves to minimize moisture.
- Optimizing TBTU stoichiometry (1.2–1.5 equivalents) to ensure complete activation.
- Post-reaction quenching with 10% sodium bicarbonate to remove unreacted acids .
Pharmacological & Mechanistic Studies
Q. Q5. How can the compound’s biological activity be explored in medicinal chemistry?
The adamantyl and sulfonamide moieties suggest potential enzyme/receptor targeting. Computational docking (e.g., AutoDock Vina) against protein databases (PDB) can predict binding affinities. In vitro assays, such as enzyme inhibition (IC₅₀ determination) or cell viability (MTT assay), validate activity. Cross-referencing structural analogs (e.g., PubChem CID 1214265) provides SAR insights .
Q. Q6. What in vitro models are suitable for assessing metabolic stability?
Liver microsomal assays (human or rodent) quantify metabolic degradation rates. HPLC-MS/MS monitors parent compound depletion over time. Co-incubation with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) identifies major metabolic pathways .
Data Analysis & Contradictions
Q. Q7. How should discrepancies between NMR and X-ray crystallography data be resolved?
NMR may indicate dynamic conformational equilibria (e.g., rotamers), while X-ray captures static crystal packing. Compare solution-state NOESY (for spatial proximity) with solid-state X-ray data. For unresolved conflicts, DFT calculations (Gaussian 09) can model energetically favorable conformers .
Q. Q8. What methods validate purity when HPLC and mass spectrometry data conflict?
HPLC-UV purity may differ from HRMS due to UV-inactive impurities (e.g., salts). Orthogonal techniques like charged aerosol detection (CAD) or ¹H NMR qNMR (quantitative nuclear Overhauser effect) provide complementary purity assessments. Spiking with authentic standards resolves co-elution issues .
Stability & Impurity Profiling
Q. Q9. How is the compound’s stability under accelerated conditions evaluated?
Forced degradation studies (40°C/75% RH for 4 weeks) identify susceptibility to heat, light, and hydrolysis. LC-MS profiles degradation products, while Arrhenius modeling predicts shelf life. Solid-state stability is assessed via PXRD to detect polymorphic transitions .
Q. Q10. What analytical approaches quantify trace impurities in bulk samples?
High-sensitivity UPLC-MS/MS (MRM mode) detects impurities at <0.1% levels. For non-UV-active impurities, evaporative light scattering detection (ELSD) or ion chromatography is used. Structural elucidation of unknowns employs MSⁿ fragmentation and ¹H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
